molecular formula C14H10BrFN2 B6316603 2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine CAS No. 1545490-84-3

2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine

Cat. No.: B6316603
CAS No.: 1545490-84-3
M. Wt: 305.14 g/mol
InChI Key: UBRYXYPIDFXLTN-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and fluorine atoms in the phenyl ring enhances its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction temperatures, and employing continuous flow reactors to enhance yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Dimethylformamide (DMF), toluene, or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-3-chlorophenyl)-6-methylimidazo[1,2-a]pyridine
  • 2-(4-Bromo-3-methylphenyl)-6-methylimidazo[1,2-a]pyridine
  • 2-(4-Fluoro-3-methylphenyl)-6-methylimidazo[1,2-a]pyridine

Uniqueness

2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a pharmacophore and its utility in material science applications .

Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2/c1-9-2-5-14-17-13(8-18(14)7-9)10-3-4-12(16)11(15)6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRYXYPIDFXLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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